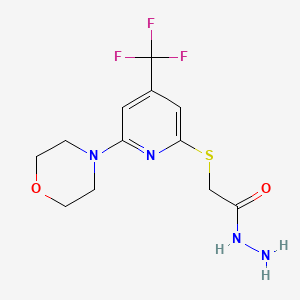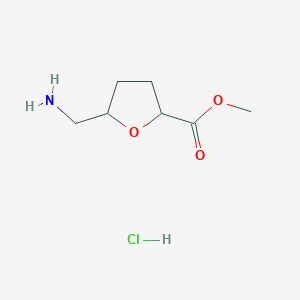
Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride
Vue d'ensemble
Description
Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride (MAMTHC) is an organic compound that is widely used in various scientific research applications. It is a versatile compound that has a wide range of uses in biochemistry, physiology, and laboratory experiments. This article will provide an overview of MAMTHC, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Application 1: Catalysis in Chemical Synthesis
- Application Summary : This compound is used as a precursor in the synthesis of various chemicals. It’s involved in the hydrogenation of methyl furoate to produce Methyl Tetrahydrofuran-2-Carboxylate, a valuable chemical in the industry .
- Methods of Application : The process involves catalytic hydrogenation using Ni–SiO2 catalysts with high Ni content and dispersion. The reaction conditions are optimized for maximum yield and efficiency .
Application 2: Biomass Conversion
- Application Summary : It serves as an intermediate in the valorization of biomass-derived furfurals, contributing to the sustainable production of biofuels and renewable chemicals .
- Methods of Application : Synthetic strategies involve chemical modifications of reactive sites present in biomass-derived furfurals, utilizing eco-friendly reagents and conditions .
- Results Summary : The synthetic upgrading of furfurals has shown promising results, with the potential to improve existing pathways and develop new strategies for biorenewable products .
Application 13: Production of Monomers for Biodegradable Polyesters
- Application Summary : This compound is used in the production of monomers like 5-hydroxyvalerate acid or δ-valerolactone, which are precursors for biodegradable polyesters .
- Methods of Application : The process involves the hydrogenation of tetrahydrofuran-2-carboxylic acid (THFCA), which is derived from the compound .
- Results Summary : The approach offers a “green chemistry” pathway to produce these monomers, which are essential for creating environmentally friendly plastics .
Application 14: Synthesis of Furoic Acid Derivatives
- Application Summary : It serves as a starting material for synthesizing various furoic acid derivatives, which have multiple industrial applications .
- Methods of Application : One method includes the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature .
- Results Summary : This method provides an efficient and sustainable route to produce 5-methyl-2-furancarboxylic acid, a valuable furoic acid derivative .
Propriétés
IUPAC Name |
methyl 5-(aminomethyl)oxolane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h5-6H,2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBWDVLAJHTANP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(O1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1457760.png)
![4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1457761.png)
![3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1457762.png)
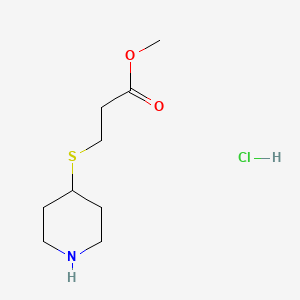

![1,2,3,4-tetrahydro-4-(4-methylphenyl)Cyclopent[b]indole](/img/structure/B1457765.png)
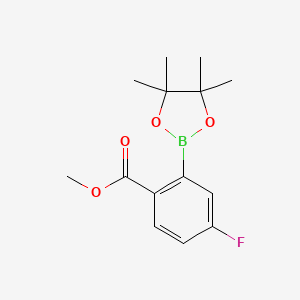
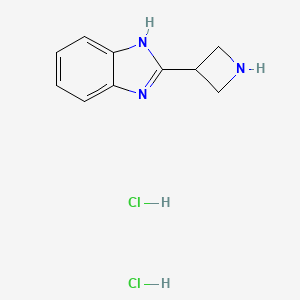
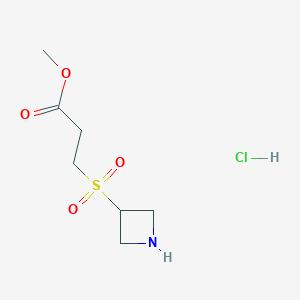
![4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457772.png)
![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate](/img/structure/B1457773.png)
![3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457777.png)
